molecular formula C16H16N4O2S2 B4877456 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4877456
M. Wt: 360.5 g/mol
InChI Key: JMGVLDZUKHCLQS-LUAWRHEFSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a (Z)-configured methylidene bridge connecting the thiazolidinone ring (3-methyl-4-oxo-2-thioxo) to the pyrido-pyrimidine scaffold.

The compound is of interest in medicinal chemistry due to its hybrid architecture, which combines pharmacophoric elements known for enzyme inhibition, anticancer, and antimicrobial properties.

Properties

IUPAC Name

(5Z)-3-methyl-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-3-7-17-13-10(9-11-15(22)19(2)16(23)24-11)14(21)20-8-5-4-6-12(20)18-13/h4-6,8-9,17H,3,7H2,1-2H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGVLDZUKHCLQS-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene moiety. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It may have potential as a therapeutic agent due to its unique chemical properties.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Thiazolidinone Modifications: Replacing the 3-methyl group with bulkier substituents (e.g., ethoxypropyl or allyl) alters steric and electronic profiles, influencing receptor binding. For instance, the ethoxypropyl variant in shows anticancer activity, while the allyl-piperazinyl analog in demonstrates improved selectivity.
  • Hybrid Scaffolds: Compounds combining pyrido-pyrimidine and thiazolidinone moieties (e.g., dipropylamino derivative in ) exhibit broader activity spectra than single-core structures.

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL) Metabolic Stability (t½, hours)
Target Compound ~450 (estimated) 2.8 0.12 3.5
3-(3-Ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene 285.4 1.5 0.45 1.2
2-(Dipropylamino)-7-methyl analog 502.6 3.2 0.08 4.8
9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one 200.2 1.1 1.20 6.0

Notes:

  • Lipophilicity: The target compound’s LogP (~2.8) suggests moderate lipophilicity, balancing solubility and membrane penetration better than the highly lipophilic dipropylamino analog (LogP 3.2) .
  • Metabolic Stability: The thiazolidinone ring in the target compound may contribute to faster metabolic clearance (t½ 3.5 hours) compared to the simpler 9-methyl pyrido-pyrimidine (t½ 6.0 hours) .

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